Synthesis, Functionalization, and Kinase-Targeting Applications of N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine
Synthesis, Functionalization, and Kinase-Targeting Applications of N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine
Executive Summary
In the landscape of modern targeted therapeutics, the imidazo[1,2-b]pyridazine bicyclic system has emerged as a privileged, highly versatile hinge-binding scaffold. Specifically, N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 1803587-75-8) serves as an advanced intermediate in the discovery of ATP-competitive kinase inhibitors[1]. This whitepaper deconstructs the structural anatomy of this molecule, elucidates the chemoselective causality behind its step-wise synthesis, and provides self-validating experimental protocols for its generation and downstream functionalization.
Structural Anatomy & Chemical Logic
The architectural brilliance of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine lies in its precise vectorization, which allows medicinal chemists to systematically probe kinase active sites[2]:
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The Imidazo[1,2-b]pyridazine Core: This electron-rich fused bicyclic system acts as the primary pharmacophore. The nitrogen atoms at positions 1 and 5 serve as bidentate hydrogen-bond acceptors, forming crucial interactions with the backbone amides of the kinase hinge region (e.g., in FLT3 or AAK1 kinases)[3],[4].
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C6-Cyclohexylamino Substituent: The secondary amine at C6 provides a hydrogen-bond donor, while the bulky, lipophilic cyclohexyl ring is strategically positioned to project into the ribose-binding pocket or adjacent hydrophobic sub-pockets. This steric bulk restricts the rotational degrees of freedom, locking the scaffold into a bioactive conformation and enhancing target selectivity[5].
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C3-Iodo Handle: The iodine atom at the C3 position is the critical diversification vector. Because it projects outward toward the solvent-exposed region or the DFG-motif, it serves as an orthogonal electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) without disrupting the core hinge-binding interactions[2].
Structural vector mapping of the scaffold within a typical kinase ATP-binding pocket.
Chemoselective Synthetic Methodologies
A common pitfall in the synthesis of multi-functionalized heterocycles is cross-reactivity. If one were to attempt a palladium-catalyzed amination on a 3-iodo-6-chloroimidazo[1,2-b]pyridazine substrate, the palladium catalyst would preferentially undergo oxidative addition at the highly reactive C–I bond rather than the C–Cl bond.
To circumvent this, the causality of the synthesis dictates a strict order of operations: Nucleophilic Aromatic Substitution (SNAr) at C6 must precede Electrophilic Aromatic Substitution (SEAr) at C3.
Protocol A: C6 Amination via SNAr
Objective: Installation of the N-cyclohexyl moiety prior to halogenation to preserve orthogonal reactivity. Self-Validating Control: The use of 6-fluoroimidazo[1,2-b]pyridazine instead of the chloro-analogue significantly lowers the activation energy for the addition-elimination mechanism, allowing the reaction to proceed under mild conditions (40 °C) and preventing thermal degradation[4].
Step-by-Step Methodology:
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Initiation: In a flame-dried round-bottom flask, dissolve 6-fluoroimidazo[1,2-b]pyridazine (1.0 eq, 5.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).
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Reagent Addition: Add cyclohexylamine (1.5 eq, 7.5 mmol) followed by cesium carbonate (Cs₂CO₃) (2.0 eq, 10.0 mmol). The mild inorganic base scavenges the generated HF without causing side-reactions.
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Thermal Activation: Heat the suspension to 40 °C and stir for 6 hours.
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In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 138.1[M+H]⁺) is entirely replaced by the intermediate N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (m/z 217.1 [M+H]⁺).
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Workup: Cool to room temperature, partition between ethyl acetate (100 mL) and distilled water (100 mL). Extract the aqueous layer with ethyl acetate (4 x 40 mL). Wash combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂) to afford the intermediate.
Protocol B: Regioselective C3 Iodination
Objective: Electrophilic iodination of the core. Causality: The installation of the C6-cyclohexylamino group strongly donates electron density into the bicyclic system via resonance. This hyper-activates the C3 position—the most nucleophilic site on the enamine-like imidazole ring—enabling rapid, highly regioselective iodination at 0 °C[2].
Step-by-Step Methodology:
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Initiation: Dissolve the purified N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (1.0 eq) in anhydrous DMF (0.1 M concentration) and cool to 0 °C using an ice bath.
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Electrophilic Addition: Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Critical Choice: NIS is preferred over elemental iodine (I₂) as it provides a controlled, steady release of the iodonium ion (I⁺), preventing oxidative polymerization of the electron-rich core.
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Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
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In-Process Validation: LC-MS analysis must show a clean mass shift to m/z 343.1 [M+H]⁺. The distinct isotopic mass defect of iodine confirms successful mono-incorporation.
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Quenching & Isolation: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS or free iodine, preventing downstream oxidative side reactions. Extract with ethyl acetate, wash with water to remove DMF, dry, and concentrate to yield the title compound: N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine .
Chemoselective synthesis workflow preventing premature C-I bond oxidative addition.
Downstream Functionalization & Quantitative Data
Once synthesized, the C3-iodo vector is primed for Suzuki-Miyaura cross-coupling. By coupling various aryl or heteroaryl boronic acids to the C3 position, researchers have successfully developed highly potent inhibitors for kinases such as FLT3-ITD (implicated in Acute Myeloid Leukemia)[3],[5] and AAK1 (implicated in neuropathic pain)[4].
Table 1: Comparative Reactivity and Yields for Imidazo[1,2-b]pyridazine Functionalization
| Substrate | Reaction Type | Reagents / Conditions | Target Position | Yield (%) | Validation Metric |
| 6-fluoroimidazo[1,2-b]pyridazine | SNAr Amination | Cyclohexylamine, Cs₂CO₃, DMF, 40 °C, 6h | C6 | 73 - 80% | LC-MS: m/z 217.1 |
| N-cyclohexylimidazo[1,2-b]pyridazin-6-amine | Electrophilic Iodination | NIS, DMF, 0 °C to RT, 2h | C3 | 85 - 92% | LC-MS: m/z 343.1 |
| N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, DME/H₂O, 90 °C | C3 | 60 - 85% | LC-MS: Product dependent |
| 6-chloro-3-iodoimidazo[1,2-b]pyridazine | Buchwald-Hartwig (Control) | Amine, Pd₂(dba)₃, BrettPhos, Toluene, 90 °C | C6 / C3 | < 20% | Failed due to C-I insertion |
Note: The control reaction highlights the necessity of the chemoselective sequence; attempting Pd-catalyzed amination on the di-halogenated core results in complex mixtures due to competitive oxidative addition at the C3-Iodo position.
References
- European Patent Office (EP 2822559 B1)
- Kryštof, V., et al. (2023)
- ResearchGate Review (2021)
- Title: N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 1803587-75-8)
Sources
- 1. yoyangle.com [yoyangle.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
